molecular formula C12H9NO3S B2473961 1-[5-(2-Nitrophenyl)thien-2-yl]ethanone CAS No. 70013-40-0

1-[5-(2-Nitrophenyl)thien-2-yl]ethanone

Cat. No.: B2473961
CAS No.: 70013-40-0
M. Wt: 247.27
InChI Key: LOTZHTNRBWCOJB-UHFFFAOYSA-N
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Description

1-[5-(2-Nitrophenyl)thien-2-yl]ethanone is an organic compound with the molecular formula C12H9NO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a nitrophenyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[5-(2-Nitrophenyl)thien-2-yl]ethanone can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzaldehyde with thiophene-2-carboxylic acid in the presence of a base, followed by oxidation to yield the desired product. The reaction typically requires solvents such as toluene or 1,4-dioxane and may involve heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recycling and waste minimization are also crucial considerations in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(2-Nitrophenyl)thien-2-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

1-[5-(2-Nitrophenyl)thien-2-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(2-Nitrophenyl)thien-2-yl]ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

    1-[5-(4-Nitrophenyl)thien-2-yl]ethanone: Similar structure but with a different position of the nitro group.

    2-Acetylthiophene: Lacks the nitrophenyl group but shares the thiophene core.

    2-Nitrothiophene: Contains the nitro group on the thiophene ring but lacks the ethanone moiety.

Uniqueness: 1-[5-(2-Nitrophenyl)thien-2-yl]ethanone is unique due to the specific positioning of the nitrophenyl group, which can influence its reactivity and interactions with other molecules. This structural feature may confer distinct electronic properties and biological activities compared to similar compounds .

Properties

IUPAC Name

1-[5-(2-nitrophenyl)thiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S/c1-8(14)11-6-7-12(17-11)9-4-2-3-5-10(9)13(15)16/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTZHTNRBWCOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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